9,11-Didehydrooestriol

Description

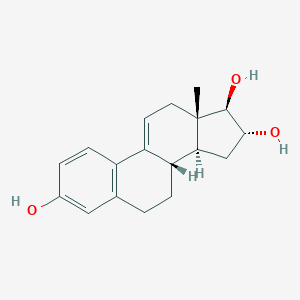

Structure

3D Structure

Properties

IUPAC Name |

(8S,13S,14S,16R,17R)-13-methyl-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthrene-3,16,17-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O3/c1-18-7-6-13-12-5-3-11(19)8-10(12)2-4-14(13)15(18)9-16(20)17(18)21/h3,5-6,8,14-17,19-21H,2,4,7,9H2,1H3/t14-,15+,16-,17+,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWHFPHWLYUMTGY-WKULXVSPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC=C3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC=C3[C@H]([C@@H]1C[C@H]([C@@H]2O)O)CCC4=C3C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50432933 | |

| Record name | 9,11-Didehydrooestriol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50432933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

246021-20-5 | |

| Record name | 9(11)-Didehydroestriol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0246021205 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9,11-Didehydrooestriol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50432933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (16alpha,17beta)-Estra-1,3,5(10),9(11)-tetraene-3,16,17-triol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 9(11)-DIDEHYDROESTRIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2FEM8A2HAS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 9,11-Didehydrooestriol: Chemical Structure, Properties, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

Introduction

9,11-Didehydrooestriol, systematically named Estra-1,3,5,9(11)-tetraene-3,16α,17β-triol, is a steroid derivative and a known impurity of Estriol, a weak estrogenic hormone.[1] As a significant process-related impurity in the synthesis of pharmaceutical-grade Estriol, understanding its chemical and biological characteristics is of paramount importance for quality control, drug safety, and efficacy. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, plausible synthetic pathways, and anticipated biological activity of this compound, offering valuable insights for researchers and professionals in the field of steroid chemistry and drug development.

Chemical Structure and Nomenclature

This compound possesses the core steroidal skeleton of the estrane family. Its structure is characterized by an aromatic A-ring, a double bond between carbons 9 and 11 in the C-ring, and hydroxyl groups at the C3, C16α, and C17β positions.[1][2] The presence of the conjugated double bond system in rings A and C is a distinguishing feature of this molecule.

Key Structural Features:

-

Steroid Core: Estrane skeleton

-

Aromatic A-ring: Phenolic hydroxyl group at C3

-

Unsaturation: A double bond between C9 and C11

-

Hydroxyl Groups: α-hydroxyl at C16 and β-hydroxyl at C17

Systematic and Common Names:

-

IUPAC Name: (8S,13S,14S,16R,17R)-13-methyl-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthrene-3,16,17-triol[1]

-

Common Name: this compound[2]

-

Alternate Name: Estra-1,3,5,9(11)-tetraene-3,16α,17β-triol[2]

-

Pharmaceutical Reference: Estriol EP Impurity A

Physicochemical Properties

The physicochemical properties of this compound are crucial for its isolation, characterization, and understanding its behavior in biological systems. While comprehensive experimental data for this specific impurity is limited, some properties have been reported or can be inferred from its structure and related compounds.

| Property | Value | Source |

| Molecular Formula | C₁₈H₂₂O₃ | |

| Molecular Weight | 286.37 g/mol | |

| Appearance | White to off-white solid | |

| Melting Point | 239-241°C | |

| Solubility | Data not available. Expected to be soluble in organic solvents like ethanol and sparingly soluble in water, similar to other estrogens. | |

| CAS Number | 246021-20-5 | [2] |

Spectral Data (Inferred from Estriol and related structures):

Due to the lack of specific published spectral data for this compound, the following are expected characteristic spectral features based on the analysis of its parent compound, Estriol, and other 9,11-dehydro steroids.[3]

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the A-ring, a vinylic proton signal for the C11-H, and signals for the protons on carbons bearing hydroxyl groups (C3, C16, and C17). The methyl protons at C18 would appear as a singlet.

-

¹³C NMR: The carbon NMR spectrum would display signals corresponding to the aromatic carbons of the A-ring, the sp² hybridized carbons of the C9=C11 double bond, and the carbons attached to the hydroxyl groups.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M+) corresponding to the molecular weight of 286.37. Fragmentation patterns would likely involve the loss of water molecules from the hydroxyl groups.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit broad absorption bands in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the hydroxyl groups, and characteristic peaks for C=C stretching of the aromatic ring and the C9=C11 double bond.

-

UV-Vis Spectroscopy: The conjugated system of the aromatic A-ring and the C9=C11 double bond would result in a UV absorption maximum. For comparison, Estriol has a UV max at 280 nm.[3]

Synthesis of this compound

Sources

An In-Depth Technical Guide to Estriol EP Impurity A (CAS 246021-20-5)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The control of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and manufacturing, ensuring the safety and efficacy of the final medicinal product. This guide provides a comprehensive technical overview of Estriol EP Impurity A, a specified impurity in the European Pharmacopoeia monograph for Estriol. We will delve into its chemical identity, potential pathways of formation, analytical methodologies for its detection and quantification, and the regulatory framework governing its control. This document is intended to serve as a valuable resource for professionals involved in the research, development, and quality control of Estriol-containing pharmaceutical products.

Introduction to Estriol and the Significance of Impurity Profiling

Estriol is a weak estrogen and one of the three major endogenous estrogens in the human body.[1] It is primarily produced in significant amounts during pregnancy.[1] In pharmaceutical applications, Estriol is used in hormone replacement therapy to treat symptoms associated with menopause.[1]

The manufacturing process of any API, including Estriol, can lead to the formation of impurities.[2] These impurities can arise from starting materials, intermediates, by-products of side reactions, or degradation of the API itself.[2] Comprehensive impurity profiling is mandated by regulatory authorities worldwide to ensure that the levels of these impurities are controlled within acceptable limits, as they may impact the safety and efficacy of the drug product.[2] The European Pharmacopoeia (EP) lists specific impurities for many APIs, and Estriol EP Impurity A is one such example.

Chemical Profile of Estriol EP Impurity A

Estriol EP Impurity A is a structurally related impurity of Estriol. Its detailed chemical information is summarized in the table below.

| Parameter | Information | Source(s) |

| Chemical Name | 9,11-Didehydrooestriol; Estra-1,3,5(10),9(11)-tetraene-3,16α,17β-triol | [3] |

| CAS Number | 246021-20-5 | [3] |

| Molecular Formula | C₁₈H₂₂O₃ | [3] |

| Molecular Weight | 286.37 g/mol | [3] |

| Synonyms | Estriol Related Compound A | [3] |

The key structural difference between Estriol and Impurity A is the presence of a double bond between the C9 and C11 positions in the steroid nucleus of the impurity. This seemingly minor alteration can potentially impact the molecule's biological activity and must be carefully controlled.

Sources

An In-depth Technical Guide to Estra-1,3,5(10),9(11)-tetraene-3,16α,17β-triol

A Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of Estra-1,3,5(10),9(11)-tetraene-3,16α,17β-triol, a rarely documented estrogenic steroid. A critical point of clarification is its structural distinction from the well-known and extensively studied pregnancy estrogen, Estriol (Estra-1,3,5(10)-triene-3,16α,17β-triol). The presence of an additional double bond at the 9(11) position fundamentally alters the molecule's geometry and physicochemical properties. This guide offers an expert perspective on its precise nomenclature, theoretical properties, and its putative role in steroid metabolism. Furthermore, it provides detailed, practical strategies for its analytical detection and characterization using modern chromatographic and mass spectrometric techniques, addressing a key challenge for researchers in the field. The document is intended to serve as a foundational resource for the scientific community to stimulate further investigation into this under-researched molecule.

Critical Nomenclature and Identification

A significant challenge in the study of Estra-1,3,5(10),9(11)-tetraene-3,16α,17β-triol is its frequent confusion with Estriol. Precise nomenclature is therefore paramount for accurate scientific communication and research.

Defining the Core Structure

The systematic name, Estra-1,3,5(10),9(11)-tetraene-3,16α,17β-triol, describes a steroid with the core estrane skeleton. Its defining features are:

-

An aromatic A-ring, indicated by the "1,3,5(10)" locants for the double bonds.

-

A fourth double bond between carbons 9 and 11, designated as "9(11)". This feature distinguishes it from the major estrogens.

-

Three hydroxyl (-OH) groups at positions 3, 16, and 17. The stereochemistry is specified as alpha (α) for the C-16 hydroxyl and beta (β) for the C-17 hydroxyl group.

Synonyms and Putative Identifiers

Due to its rarity in scientific literature, this compound lacks a universally accepted trivial name. It is most accurately described by its systematic name or by descriptive synonyms that highlight its relationship to Estriol:

-

9,11-Dehydroestriol: This name indicates that the compound can be formally derived from Estriol by the removal of two hydrogen atoms to create the 9(11) double bond.

-

Δ⁹(¹¹)-Estriol: This is another common convention to denote the additional double bond.

It is crucial for researchers to use the full systematic name or a descriptive synonym to avoid ambiguity.

Key Distinction from Estriol

The primary source of confusion is the structural similarity to Estriol. The sole difference is the saturation of the C9-C11 bond in Estriol. This seemingly minor change has significant chemical and analytical consequences.

| Feature | Estra-1,3,5(10),9(11)-tetraene-3,16α,17β-triol | Estriol (Estra-1,3,5(10)-triene-3,16α,17β-triol) [1][2] |

| Synonyms | 9,11-Dehydroestriol, Δ⁹(¹¹)-Estriol | E3, 16α-hydroxy-17β-Estradiol |

| Molecular Formula | C₁₈H₂₂O₃ | C₁₈H₂₄O₃[1][2] |

| Exact Mass | 286.1569 g/mol | 288.1725 g/mol [2][3] |

| Key Structural Feature | Double bond at C9-C11 | Single bond at C9-C11 |

| CAS Number | Not clearly assigned | 50-27-1[1][2] |

Theoretical Physicochemical Properties

The introduction of the Δ⁹(¹¹) double bond is predicted to alter the molecule's physical and chemical characteristics compared to Estriol.

-

Molecular Weight: The molecular formula C₁₈H₂₂O₃ corresponds to a monoisotopic mass of 286.1569 Da, which is 2.0156 Da less than Estriol. This mass difference is the most definitive feature for differentiation via mass spectrometry.

-

Conformation: The C9-C11 double bond introduces significant rigidity and planarity to the B and C rings of the steroid nucleus. This contrasts with the more flexible chair/boat conformations available to the saturated rings in Estriol. This altered three-dimensional shape is expected to influence its interaction with biological macromolecules, such as receptors and enzymes.

-

UV Absorbance: The extended conjugation system created by the Δ⁹(¹¹) double bond in conjunction with the aromatic A-ring may shift the molecule's maximum UV absorbance to a longer wavelength compared to Estriol, which typically shows a maximum around 280 nm[2]. This could be leveraged for selective detection using UV-based detectors in liquid chromatography.

Hypothetical Biosynthesis

While not definitively characterized, the biosynthesis of Estra-1,3,5(10),9(11)-tetraene-3,16α,17β-triol can be postulated based on known steroid metabolic pathways. A plausible route is through the dehydration of an 11-hydroxylated precursor. For instance, enzymes from the cytochrome P450 family are known to hydroxylate various positions on the steroid nucleus. Subsequent enzymatic or spontaneous dehydration of a hypothetical 11-hydroxyestriol intermediate would yield the Δ⁹(¹¹) double bond.

Caption: Hypothetical biosynthetic pathway for 9,11-Dehydroestriol.

Postulated Biological Activity

The biological activity of Estra-1,3,5(10),9(11)-tetraene-3,16α,17β-triol has not been empirically determined. However, its structural similarity to other estrogens suggests it may possess estrogenic properties. The key determinant of its activity would be its binding affinity for the estrogen receptors, ERα and ERβ. The significant conformational change induced by the Δ⁹(¹¹) double bond could either enhance or diminish receptor binding compared to Estriol. It might also alter the balance of agonist versus antagonist activity at the receptor. Without a chemical standard to perform binding assays and cell-based functional assays, its precise biological role remains speculative but represents a compelling area for future research.

Strategies for Analytical Detection and Characterization

For drug development professionals and researchers, the primary challenge is the confident identification and quantification of this molecule in complex biological matrices. The following workflow outlines a robust analytical strategy.

Sample Preparation

The extraction of steroid hormones from matrices like plasma, urine, or tissue homogenates is a well-established field.

-

Liquid-Liquid Extraction (LLE): A traditional and effective method using a water-immiscible organic solvent like methyl tert-butyl ether (MTBE) or ethyl acetate to partition the steroids from the aqueous sample.

-

Solid-Phase Extraction (SPE): A more modern and automatable approach. C18 or mixed-mode cartridges are commonly used to retain the steroids from the sample, which are then eluted with an organic solvent. This provides excellent sample cleanup and concentration[4].

Chromatographic Separation

High-performance liquid chromatography (HPLC) or gas chromatography (GC) are the preferred techniques for separating steroid isomers[4][5][6].

-

Protocol Step 1: HPLC Separation: A reverse-phase C18 column is the standard choice. A gradient elution using a mobile phase of water and acetonitrile (or methanol), both often containing a small amount of formic acid or ammonium formate to improve ionization for mass spectrometry, will effectively separate steroids. Due to the increased planarity, 9,11-Dehydroestriol is expected to have a different retention time from Estriol.

-

Protocol Step 2: Derivatization for GC (Optional): For GC analysis, the polar hydroxyl groups must be derivatized, typically by silylation (e.g., with BSTFA), to increase volatility.

Mass Spectrometric Detection

Mass spectrometry (MS), particularly when coupled with chromatography (LC-MS or GC-MS), is the definitive tool for identifying and quantifying this compound[6][7].

-

Protocol Step 3: Ionization: Electrospray ionization (ESI) in negative mode is highly effective for phenolic steroids like estrogens, as the phenolic hydroxyl group is readily deprotonated.

-

Protocol Step 4: Mass Analysis: A high-resolution mass spectrometer (such as an Orbitrap or TOF) can confirm the exact mass of the molecular ion ([M-H]⁻ at m/z 285.1496).

-

Protocol Step 5: Tandem MS (MS/MS): For ultimate confirmation and quantification in complex matrices, tandem mass spectrometry is essential. The precursor ion (m/z 285.1) is isolated and fragmented. The resulting fragmentation pattern will be unique to the molecule's structure and different from that of Estriol. This allows for the development of a highly selective Selected Reaction Monitoring (SRM) assay on a triple quadrupole mass spectrometer.

Caption: Proposed analytical workflow for the detection of 9,11-Dehydroestriol.

Conclusion: A Target for Future Research

Estra-1,3,5(10),9(11)-tetraene-3,16α,17β-triol represents a scientifically intriguing yet largely uncharacterized estrogen. Its key distinguishing feature, the Δ⁹(¹¹) double bond, sets it apart from its well-known analogue, Estriol, and suggests unique chemical and biological properties. This guide has served to clarify its identity, postulate its origins and function, and, most critically, provide a robust analytical framework for its future detection and study. The synthesis of an analytical standard is the essential next step, as it will enable researchers to definitively search for this compound in biological systems, quantify its levels, and perform the necessary assays to uncover its true biological significance in endocrinology and drug development.

References

-

ChemBK. (n.d.). Estra-1,3,5(10)-triene-3,16alpha,17beta-triol Request for Quotation. Retrieved February 9, 2026, from [Link]

-

NIST. (n.d.). Estra-1,3,5(10)-triene-3,11,17-triol, (11α,17β)-. NIST Chemistry WebBook. Retrieved February 9, 2026, from [Link]

-

Silva, C. P., et al. (2021). Analytical procedures for the determination of estrogen compounds in a surface water reservoir in Southeast Brazil. Redalyc. Retrieved February 9, 2026, from [Link]

-

PubChem. (n.d.). Estra-1,3,5(10)-trien-3,16alpha,17beta-triol. National Center for Biotechnology Information. Retrieved February 9, 2026, from [Link]

-

PubChem. (n.d.). estra-1,3,5(10)-triene-3,16alpha,17beta-triol 17-D-glucuronide. National Center for Biotechnology Information. Retrieved February 9, 2026, from [Link]

-

PubChem. (n.d.). Estra-1,3,5(10)-triene-3,17-diol, 16-iodo-, (16alpha,17beta)-. National Center for Biotechnology Information. Retrieved February 9, 2026, from [Link]

-

Vethaak, A. D., et al. (2005). Development and validation of an analytical method for detection of estrogens in water. Analytica Chimica Acta. Retrieved February 9, 2026, from [Link]

-

ResearchGate. (2005). Development and Validation of an Analytical Method for Detection of Estrogens in Water. Retrieved February 9, 2026, from [Link]

-

Mitroi, M., et al. (2023). Methods of Analysis of Phytoestrogenic Compounds: An Up-to-Date of the Present State. Molecules. Retrieved February 9, 2026, from [Link]

-

Montesdeoca-Esponda, S., et al. (2012). Analytical Methodologies for the Determination of Endocrine Disrupting Compounds in Biological and Environmental Samples. BioMed Research International. Retrieved February 9, 2026, from [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Estra-1,3,5(10)-trien-3,16alpha,17beta-triol | C18H24O3 | CID 6432479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. redalyc.org [redalyc.org]

- 5. mdpi.com [mdpi.com]

- 6. Analytical Methodologies for the Determination of Endocrine Disrupting Compounds in Biological and Environmental Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development and validation of an analytical method for detection of estrogens in water - PubMed [pubmed.ncbi.nlm.nih.gov]

Part 1: Chemical Structure & Physicochemical Properties

Technical Guide: Estriol vs. 9,11-Didehydrooestriol

Executive Summary

This guide provides a high-resolution technical analysis comparing Estriol (E3) , a major endogenous estrogen, and This compound , a critical structural analog primarily encountered as a process-related impurity (EP Impurity A) in pharmaceutical manufacturing.

For drug development professionals, the distinction is vital: Estriol is the therapeutic active pharmaceutical ingredient (API), whereas this compound is a degradation product or synthetic byproduct that must be rigorously controlled under ICH Q3A/B guidelines due to its potential for off-target endocrine modulation and unknown long-term toxicity.

The fundamental difference lies in the steroid nucleus. While Estriol possesses a saturated Ring B and Ring C junction, this compound contains a double bond between Carbon 9 and Carbon 11. This unsaturation alters the planarity of the molecule, affecting receptor binding pocket fit and metabolic stability.

Comparative Properties Table

| Feature | Estriol (E3) | This compound |

| CAS Number | 50-27-1 | 246021-20-5 (or 791-69-5 for related analogs) |

| Molecular Formula | ||

| Molecular Weight | 288.38 g/mol | 286.37 g/mol |

| IUPAC Name | (16α,17β)-Estra-1,3,5(10)-triene-3,16,17-triol | (16α,17β)-Estra-1,3,5(10),9(11)-tetraene-3,16,17-triol |

| Unsaturation | Aromatic A-ring only | Aromatic A-ring + C9=C11 double bond |

| Regulatory Status | Active Moiety (API) | Impurity A (Eur. Ph.) / Degradant |

| Stereochemistry | 16α-OH, 17β-OH | 16α-OH, 17β-OH (Rigidified backbone) |

Structural Visualization (DOT)

The following diagram illustrates the structural divergence. Note the "Unsaturation_Zone" in the 9,11-analog which constrains the conformational flexibility of the steroid backbone.

Caption: Structural comparison highlighting the C9-C11 dehydrogenation that distinguishes the impurity from the API.

Part 2: Origin & Formation Pathways

Understanding the origin of this compound is essential for process control. Unlike Estriol, which is a major urinary metabolite of estradiol and estrone formed via 16α-hydroxylation in the liver, the 9,11-analog is typically anthropogenic (synthetic origin) or a product of specific degradation pathways.

Synthetic Origin (Process Impurity)

In the semi-synthesis of Estriol (often starting from Estrone), the introduction of the 16α-hydroxyl group can involve intermediates that are prone to elimination reactions.

-

Mechanism: If a precursor with a leaving group at C11 or a 9,11-epoxide intermediate is subjected to harsh acidic conditions, dehydration can occur, establishing the thermodynamically stable conjugated system (styrene-like conjugation with the A-ring).

-

Risk Factor: High temperatures or over-acidification during the hydrolysis of 16,17-epoxides or acetates.

Degradation (Stability)

While less common than oxidation at C6, the C9-C11 position is susceptible to dehydrogenation under oxidative stress, particularly if the formulation contains trace metal catalysts (e.g., Copper or Iron) which can facilitate radical abstractions at the benzylic C9 position.

Part 3: Pharmacology & Biological Activity[1][2][3][4]

The presence of the 9,11-double bond is not merely a structural nuance; it significantly alters the pharmacophore.

Estrogen Receptor (ER) Affinity[3][5][6][7][8]

-

Estriol (E3): A weak estrogen with preferential affinity for ERβ over ERα. It is often characterized as a "short-acting" estrogen because it dissociates rapidly from the nuclear receptor, failing to induce the prolonged transcriptional activation required for strong uterotropic effects (unless administered continuously).

-

This compound: Structure-Activity Relationship (SAR) data on

-analogs (e.g.,-

Mechanism:[1][2] The C9=C11 double bond flattens the steroid skeleton. The ER ligand-binding domain (LBD) is highly specific; the loss of the "pucker" at Ring C reduces van der Waals contacts within the hydrophobic pocket.

-

Clinical Implication: While less potent, it is not inactive. As an impurity, it contributes to the "estrogenic load" without providing the calibrated therapeutic effect of Estriol, potentially leading to inconsistent dosing.

-

Toxicology & Safety

-

Genotoxicity: The conjugated double bond system (A-ring + C9=C11) raises alerts for potential reactive metabolites (e.g., epoxides) that could be genotoxic, although specific data for this analog is sparse.

-

Regulatory Limit: As a known impurity (Eur. Ph.), it must be controlled. If levels exceed the qualification threshold (typically 0.15% for doses < 2g/day), toxicological qualification is mandatory.

Part 4: Analytical Differentiation & Protocol

Separating these two compounds is the primary challenge in Quality Control (QC) due to their similar polarity and lack of distinct chromophores beyond the phenolic A-ring.

Analytical Challenges

-

Mass Spectrometry: They differ by only 2 Daltons (288 vs. 286 Da). Low-resolution MS may struggle with isotope overlap.

-

UV Spectroscopy: The 9,11-double bond extends the conjugation of the aromatic A-ring, resulting in a bathochromic shift (red shift) and hyperchromic effect in the UV spectrum. This is a key distinguishing feature.

-

Estriol

: ~280 nm. -

This compound

: ~260-270 nm (often with a shoulder due to extended conjugation).

-

Recommended Protocol: HPLC-UV/MS Separation

This protocol uses a Pentafluorophenyl (PFP) column, which offers superior selectivity for steroid isomers compared to standard C18 phases due to pi-pi interactions with the aromatic A-ring and the C9=C11 bond.

Method Parameters:

| Parameter | Condition |

| Column | Kinetex PFP or equivalent, 150 x 4.6 mm, 2.6 µm |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Methanol (or Acetonitrile) + 0.1% Formic Acid |

| Gradient | 40% B to 70% B over 15 mins |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 280 nm (Estriol) and 265 nm (Impurity optimization) |

| Temperature | 30°C |

Workflow Diagram (DOT):

Caption: QC workflow for the separation and quantification of this compound in Estriol samples.

References

-

European Pharmacopoeia (Ph. Eur.) . Estriol Monograph 1203. (Defines Impurity A as 9,11-didehydroestriol).[3]

-

Source:

-

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9816888, Delta9,11-Estradiol.

-

Source:

-

-

Kaufman, R. H., et al.Estriol binding and receptor interaction.

-

Source:

-

-

Simson Pharma. This compound Reference Standard.

-

Source:

-

Sources

An In-depth Technical Guide to 9,11-Didehydrooestriol: Physicochemical Properties, Synthesis, and Analytical Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 9,11-Didehydrooestriol, a significant impurity in the synthesis and formulation of Estriol. The guide details its molecular formula, molecular weight, and physicochemical properties. A plausible synthetic pathway for its formation via the dehydration of estriol is presented, along with a detailed, step-by-step analytical workflow for its identification and quantification using modern chromatographic and spectroscopic techniques. The biological significance of this impurity is discussed in the context of pharmaceutical quality control and its potential toxicological implications. This document serves as a crucial resource for researchers and professionals involved in the development, manufacturing, and quality assurance of estrogen-based pharmaceutical products.

Introduction

This compound, also known as Estriol EP Impurity A, is a steroid molecule that is primarily of interest as a process-related impurity in the manufacturing of Estriol, a weak estrogen used in hormone replacement therapy.[1] The presence of impurities in active pharmaceutical ingredients (APIs) is a critical concern for drug safety and efficacy.[1] Therefore, a thorough understanding of the formation, characterization, and potential biological impact of impurities like this compound is paramount for pharmaceutical scientists and regulatory bodies. This guide provides an in-depth technical examination of this compound, from its fundamental chemical properties to its analytical determination and potential biological relevance.

Physicochemical Properties

This compound is a derivative of estriol with a double bond introduced between the 9th and 11th carbon atoms of the steroid nucleus. This structural modification significantly alters its chemical and physical properties compared to the parent compound.

| Property | Value | Source |

| Chemical Name | Estra-1,3,5(10),9(11)-tetraene-3,16alpha,17beta-triol | |

| Synonyms | Estriol EP Impurity A, 9,11-Didehydroestriol | [2] |

| CAS Number | 246021-20-5 | [3] |

| Molecular Formula | C18H22O3 | |

| Molecular Weight | 286.37 g/mol |

Synthesis and Formation

The primary route for the formation of this compound is through the acid-catalyzed dehydration of estriol during synthesis or under certain storage conditions.[4] The presence of an allylic hydroxyl group at the C11 position in a potential precursor or the creation of a carbocation at C9 or C11 under acidic conditions can lead to the elimination of a water molecule and the formation of the C9-C11 double bond.

A general synthesis of estriol, from which this compound can be derived as an impurity, involves multiple steps starting from estrone.[5] The introduction of the 16α- and 17β-hydroxyl groups is a key part of the synthesis.[5]

Plausible Synthetic Pathway for the Formation of this compound (as an Impurity)

The following diagram illustrates a likely pathway for the acid-catalyzed dehydration of an intermediate in estriol synthesis, leading to the formation of this compound.

Sources

- 1. synthinkchemicals.com [synthinkchemicals.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. 9,11-Didehydroestriol | 246021-20-5 [chemicalbook.com]

- 4. Frontiers | Estrogen to Progesterone Ratio and Fluid Regulatory Responses to Varying Degrees and Methods of Dehydration [frontiersin.org]

- 5. Estriol synthesis - chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to Estriol Degradation Products in Pharmaceutical Formulations

Introduction

Estriol (E3), chemically known as (16α,17β)-estra-1,3,5(10)-triene-3,16,17-triol, is a naturally occurring estrogen.[1][2] It is a metabolite of estradiol and estrone.[3] In pharmaceutical formulations, estriol is utilized for hormone replacement therapy, particularly in the management of post-menopausal symptoms.[2] The stability and purity of these formulations are of paramount importance to ensure their safety and efficacy. Degradation of the active pharmaceutical ingredient (API), estriol, can lead to a loss of potency and the formation of potentially harmful impurities. This guide provides a comprehensive technical overview of the degradation products of estriol in pharmaceutical formulations, the analytical methodologies for their characterization, and the regulatory framework for their control.

The Chemical Instability of Estriol

The estriol molecule possesses several functional groups that render it susceptible to chemical degradation. The phenolic A-ring and the hydroxyl groups at the C16 and C17 positions are the primary sites for degradation reactions.[1] Understanding these inherent instabilities is the first step in developing robust formulations and analytical methods.

Primary Degradation Pathways and Mechanisms

Estriol can degrade through several pathways, with oxidation, hydrolysis, and photolysis being the most common in pharmaceutical settings.[4]

Oxidative Degradation

Oxidation is a significant degradation pathway for estriol, often initiated by atmospheric oxygen, trace metal ions, or oxidizing agents present as impurities in excipients. The phenolic hydroxyl group on the A-ring is particularly susceptible to oxidation, leading to the formation of quinone-type structures. Additionally, the secondary hydroxyl groups at C16 and C17 can be oxidized to ketones.[5]

-

Causality in Experimental Choices: When investigating oxidative degradation, the use of a strong oxidizing agent like hydrogen peroxide in forced degradation studies is a rational choice. This allows for the rapid generation of potential oxidative degradation products, which can then be characterized and monitored in long-term stability studies.

Hydrolytic Degradation

Hydrolysis is the degradation of a substance by reaction with water. While estriol itself does not have readily hydrolyzable functional groups, formulations, especially liquid or semi-solid ones, can provide an aqueous environment where pH can influence degradation.[4] Although studies have shown estriol to be relatively stable under acidic and alkaline stress conditions, the potential for hydrolysis should not be entirely dismissed, especially in the presence of certain excipients that might act as catalysts.[6]

Photodegradation

Exposure to light, particularly ultraviolet (UV) radiation, can induce photochemical degradation of estriol. The aromatic A-ring is the primary chromophore that absorbs UV radiation, leading to the formation of excited-state molecules that can undergo various reactions, including oxidation and ring-opening.[2][7][8] Studies have shown that photodegradation can result in the formation of hydroxylated byproducts and even the opening of the aromatic ring.[2][7][8]

-

Expert Insight: The choice of packaging is a critical control point for preventing photodegradation. The use of light-resistant containers, such as amber glass or opaque plastic, is a direct consequence of understanding the photosensitivity of the estriol molecule.

Common Degradation Products of Estriol

The degradation of estriol can result in a variety of products. While a comprehensive list of all possible degradants is extensive, some of the commonly observed or potential degradation products are summarized below.

| Degradation Product Name/Type | Molecular Formula | Common Degradation Pathway | Method of Detection |

| 16α-Hydroxyestrone | C₁₈H₂₂O₃ | Oxidation | LC-MS |

| 16-Ketoestradiol | C₁₈H₂₂O₃ | Oxidation | LC-MS |

| Quinone-type derivatives | Varies | Oxidation | LC-MS |

| Ring-opened products | Varies | Photolysis, Oxidation | LC-MS |

| Hydroxylated byproducts | Varies | Photolysis, Oxidation | LC-MS |

Analytical Methodologies for Degradation Studies

The detection and quantification of estriol and its degradation products require sensitive and specific analytical methods. High-Performance Liquid Chromatography (HPLC) coupled with various detectors is the most common technique.[9]

Stability-Indicating HPLC-UV Method

A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation and can also detect and quantify the degradation products.[10]

-

Instrumentation: A Waters Alliance HPLC system with a photodiode array detector (PDA) or equivalent.[6]

-

Column: Phenomenex Gemini C18 (4.6 mm x 150 mm, 3.0 µm) or equivalent.[6]

-

Mobile Phase: A mixture of methanol and water (65:35 v/v).[6]

-

Flow Rate: 1.0 mL/min.[6]

-

Column Temperature: 40°C.[6]

-

Detection Wavelength: 205 nm.[6]

-

Injection Volume: 25 µL.[6]

-

Rationale for Method Parameters:

-

The C18 stationary phase is chosen for its hydrophobicity, which allows for good retention and separation of the relatively nonpolar estriol and its potential degradation products.

-

The methanol/water mobile phase provides a good balance of solvent strength for eluting the analytes in a reasonable time with good peak shape.

-

A detection wavelength of 205 nm is selected to ensure adequate sensitivity for both estriol and its potential degradation products, which may have different UV absorption maxima.

-

Advanced Methodologies: LC-MS/MS

For the identification and characterization of unknown degradation products, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an invaluable tool.[11] It provides molecular weight information and fragmentation patterns that can be used to elucidate the structures of the impurities.[11]

Forced Degradation Studies (Stress Testing)

Forced degradation studies are a critical component of drug development and are required by regulatory agencies.[6] These studies involve subjecting the drug substance and drug product to harsh conditions (e.g., high temperature, humidity, light, and oxidizing agents) to accelerate degradation and identify potential degradation products.[6] The results of these studies are used to establish the degradation pathways, develop and validate stability-indicating analytical methods, and inform the selection of appropriate packaging and storage conditions.

Regulatory Landscape and Impurity Control

The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) has established guidelines for the control of impurities in new drug products.

ICH Q3B(R2): Impurities in New Drug Products

This guideline provides thresholds for the reporting, identification, and qualification of degradation products in new drug products.[7]

-

Reporting Threshold: The level at which a degradation product must be reported in a regulatory submission.

-

Identification Threshold: The level at which the structure of a degradation product must be determined.

-

Qualification Threshold: The level at which a degradation product must be assessed for its biological safety.[12]

The specific thresholds are dependent on the maximum daily dose of the drug product.

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

| ≤ 1 g | 0.1% | 0.2% or 2 mg TDI (whichever is lower) | 0.2% or 2 mg TDI (whichever is lower) |

| > 1 g | 0.05% | 0.10% | 0.10% |

TDI: Total Daily Intake

Qualification of Degradation Products

If a degradation product exceeds the qualification threshold, its safety must be established.[12] This can be achieved through a variety of approaches, including:

-

Referencing available toxicological data in the scientific literature.[4][7]

-

Conducting in-house toxicological studies on the degradation product.

-

Justifying that the degradation product is also a significant metabolite in humans.[13]

The Role of Excipients in Estriol Stability

Pharmaceutical excipients, while often considered inert, can significantly impact the stability of the API.[14] Incompatibility between estriol and an excipient can lead to increased degradation.[8][15] For example, excipients with trace amounts of metal ions can catalyze oxidative degradation, while those with high water content can promote hydrolysis.[14][16] Therefore, thorough drug-excipient compatibility studies are essential during pre-formulation development.[8][15][17]

Conclusion

A thorough understanding of the degradation pathways of estriol and the characterization of its degradation products are critical for the development of safe, effective, and stable pharmaceutical formulations. This guide has provided an in-depth overview of the key aspects of estriol degradation, from the underlying chemical mechanisms to the regulatory requirements for impurity control. By applying the principles and methodologies outlined herein, researchers, scientists, and drug development professionals can ensure the quality and integrity of estriol-containing drug products.

Visualizations

Estriol Degradation Pathways

Caption: Workflow for analyzing estriol degradation products.

ICH Q3B Decision Tree Logic

Caption: Decision logic for impurity qualification per ICH Q3B.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 5756, Estriol. [Link]

-

Wikipedia. Estriol (medication). [Link]

-

International Council for Harmonisation. ICH Harmonised Tripartite Guideline: Impurities in New Drug Products Q3B(R2). [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. stability indicating by lc-ms method. [Link]

-

Canbay, H. S., Polat, M., & Doganturk, M. (2019). Study of Stability and Drug-Excipient Compatibility of Estriol. Bilge International Journal of Science and Technology Research, 3(2), 102-107. [Link]

-

ResearchGate. Chemical structure of estradiol. [Link]

-

European Medicines Agency. ICH Q3B (R2) Impurities in new drug products. [Link]

-

Science.gov. stability-indicating lc method. [Link]

-

Canbay, H. S., Polat, M., & Doganturk, M. (2019). Study of Stability and Drug-Excipient Compatibility of Estriol. ResearchGate. [Link]

-

Sutar, S. B., et al. (2020). LC-MS based stability-indicating method for studying the degradation of lonidamine under physical and chemical stress conditions. Research in Pharmaceutical Sciences, 15(4), 365-375. [Link]

-

Scribd. Ich Q3B. [Link]

- Google Patents. CN105111266A - Novel estriol preparing method.

- Google Patents.

-

ResearchGate. Study of stability and drug-excipient compatibility of estradiol and pharmaceutical excipients. [Link]

-

YouTube. ICH Q3B(R2) Guideline Explained | Impurities in New Drug Products. [Link]

-

Roseman University of Health Sciences. Development and Validation of a Stability Indicating HPLC Method for Quantification of Estriol in Compounded Glycerinated Gelatin Troches. [Link]

-

ResearchGate. Fenton-like oxidation mechanism for simultaneous removal of estriol and ethinyl estradiol by green synthesized Mn3O4 NPs. [Link]

-

Colorcon. The Role of Pharma Excipients in Enhancing Drug Stability and Absorption. [Link]

-

Mueller, J. W., Gilligan, L. C., Idkowiak, J., Arlt, W., & Foster, P. A. (2015). The structural biology of oestrogen metabolism. The Journal of steroid biochemistry and molecular biology, 153, 36–49. [Link]

-

U.S. Food and Drug Administration. ANDAs: Impurities in Drug Products. [Link]

-

Patsnap. Estriol - Drug Targets, Indications, Patents. [Link]

-

Falah, S., et al. (2015). GC-MS and HPLC Methods for Determination of Estriol Hormone in Pharmaceutical Preparations. Austin Journal of Analytical and Pharmaceutical Chemistry, 2(4), 1042. [Link]

-

Singh, B., & Kumar, R. (2012). Impact of excipient interactions on solid dosage form stability. Pharmaceutical technology, 36(8), 52-73. [Link]

Sources

- 1. Estriol | C18H24O3 | CID 5756 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Estriol (medication) - Wikipedia [en.wikipedia.org]

- 3. The structural biology of oestrogen metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ema.europa.eu [ema.europa.eu]

- 5. researchgate.net [researchgate.net]

- 6. stability-indicating lc method: Topics by Science.gov [science.gov]

- 7. database.ich.org [database.ich.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pharmexcil.com [pharmexcil.com]

- 11. globalresearchonline.net [globalresearchonline.net]

- 12. scribd.com [scribd.com]

- 13. youtube.com [youtube.com]

- 14. Impact of excipient interactions on solid dosage form stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. dergipark.org.tr [dergipark.org.tr]

- 16. colorcon.com [colorcon.com]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Pharmacological Activity of Estriol Impurity A

Foreword: Navigating the Unknowns in Pharmaceutical Impurities

In the landscape of pharmaceutical development, the characterization of impurities is a critical endeavor, ensuring the safety and efficacy of drug substances. Estriol, a natural estrogen, is utilized in hormone replacement therapy, and like any synthesized active pharmaceutical ingredient (API), it is accompanied by process-related impurities.[1] This guide focuses on a specific, yet under-characterized entity: Estriol Impurity A. While its identity as 9,11-Didehydroestriol is established by pharmacopoeial standards, its pharmacological activity remains largely uninvestigated in public literature.[2][3]

This document, therefore, serves as a comprehensive roadmap for researchers, scientists, and drug development professionals to elucidate the pharmacological profile of Estriol Impurity A. We will proceed with the logical and scientific rigor expected in our field, outlining a systematic approach to move from structural alert to a full toxicological and pharmacological understanding. Our strategy is grounded in the principles of regulatory compliance, scientific integrity, and a deep understanding of estrogenic pathways.

Structural Elucidation and Physicochemical Properties of Estriol Impurity A

Before delving into its biological effects, a thorough understanding of the molecule itself is paramount.

Estriol Impurity A is chemically defined as Estra-1,3,5,9(11)-tetraene-3,16α,17β-triol, with the molecular formula C₁₈H₂₂O₃ and a molecular weight of 286.37 g/mol .[2][3] The key structural difference from the parent molecule, estriol, is the presence of a double bond between carbons 9 and 11. This seemingly minor alteration can have significant implications for the molecule's three-dimensional conformation and its interaction with biological targets.

| Property | Value | Source |

| Systematic Name | Estra-1,3,5,9(11)-tetraene-3,16α,17β-triol | [3] |

| Common Name | 9,11-Didehydroestriol | [2] |

| Molecular Formula | C₁₈H₂₂O₃ | [2][3] |

| Molecular Weight | 286.37 g/mol | [2][3] |

| CAS Number | 246021-20-5 | [2][3] |

The introduction of the C9-C11 double bond flattens the steroid's B-ring, which could potentially alter its binding affinity for estrogen receptors (ERs) compared to estriol. This structural alert necessitates a comprehensive investigation into its estrogenic activity.

The Estrogen Receptor Signaling Pathway: A Primer

To understand the potential pharmacological activity of Estriol Impurity A, we must first grasp the mechanism of action of its parent compound. Estriol, like other estrogens, exerts its effects primarily through the estrogen receptors, ERα and ERβ.[4] These receptors are ligand-activated transcription factors that modulate gene expression in various tissues, including the reproductive tract, bone, and cardiovascular system.

Caption: Phased Investigational Workflow.

Phase 1: In Vitro Screening for Estrogenic Activity

The initial phase focuses on determining if Estriol Impurity A interacts with the estrogen receptor and elicits a cellular response. A combination of in vitro assays is recommended for a comprehensive initial assessment. [5][6] 3.1.1. Estrogen Receptor Competitive Binding Assay

-

Objective: To determine the binding affinity of Estriol Impurity A for ERα and ERβ.

-

Principle: This assay measures the ability of the test compound to displace a radiolabeled estrogen (e.g., ¹⁷β-estradiol) from the purified estrogen receptor.

-

Protocol:

-

Prepare purified recombinant human ERα or ERβ.

-

Incubate the receptor with a constant concentration of radiolabeled ¹⁷β-estradiol and varying concentrations of Estriol Impurity A.

-

Separate the receptor-bound and free radioligand.

-

Measure the radioactivity of the bound fraction.

-

Calculate the IC₅₀ (the concentration of the impurity that displaces 50% of the radioligand) and the relative binding affinity (RBA) compared to ¹⁷β-estradiol.

-

3.1.2. Estrogen Receptor Transcriptional Activation (Reporter Gene) Assay

-

Objective: To determine if the binding of Estriol Impurity A to the ER results in transcriptional activation (agonist activity) or inhibition (antagonist activity).

-

Principle: This assay utilizes a cell line (e.g., HeLa or MCF-7) that has been transfected with a plasmid containing the estrogen receptor and a reporter gene (e.g., luciferase or β-galactosidase) under the control of an estrogen response element (ERE). [6][7]* Protocol:

-

Culture the transfected cells in a suitable medium.

-

Expose the cells to varying concentrations of Estriol Impurity A.

-

For antagonist testing, co-incubate the cells with a known concentration of ¹⁷β-estradiol and varying concentrations of the impurity.

-

After an appropriate incubation period, lyse the cells and measure the activity of the reporter gene product.

-

Construct dose-response curves to determine the EC₅₀ (agonist activity) or IC₅₀ (antagonist activity).

-

3.1.3. Cell Proliferation Assay (E-SCREEN)

-

Objective: To assess the estrogenic effect of Estriol Impurity A on the proliferation of an estrogen-sensitive cell line.

-

Principle: The MCF-7 human breast cancer cell line is estrogen-dependent for proliferation. This assay measures the increase in cell number in response to estrogenic compounds. [8]* Protocol:

-

Culture MCF-7 cells in a hormone-depleted medium.

-

Seed the cells in multi-well plates and expose them to varying concentrations of Estriol Impurity A.

-

After several days of incubation, quantify cell proliferation using a suitable method (e.g., sulforhodamine B assay).

-

Determine the proliferative effect (PE) relative to a positive control (¹⁷β-estradiol).

-

Phase 2: In Vivo Assessment of Estrogenic Activity

If in vitro assays indicate significant estrogenic activity, progression to in vivo models is warranted to understand the compound's effects in a whole organism. [9][10] 3.2.1. Uterotrophic Assay in Ovariectomized Rodents

-

Objective: To evaluate the estrogenic effect of Estriol Impurity A on the uterus of a hormonally nave animal.

-

Principle: In ovariectomized (OVX) or immature female rodents, the uterus is atrophic but grows in response to estrogenic stimulation. The increase in uterine weight is a well-established indicator of estrogenic activity. [9]* Protocol:

-

Use immature or surgically ovariectomized female rats or mice.

-

Administer Estriol Impurity A at various dose levels for 3-7 consecutive days.

-

Include a vehicle control group and a positive control group (e.g., ethinylestradiol).

-

On the day after the final dose, euthanize the animals and carefully dissect and weigh the uteri.

-

Statistically compare the uterine weights of the treated groups to the control groups.

-

3.2.2. Vaginal Cytology Assay

-

Objective: To assess the estrogenic effect on the vaginal epithelium.

-

Principle: Estrogens induce cornification of the vaginal epithelium, which can be observed by microscopic examination of vaginal smears. [9]* Protocol:

-

This assay can be conducted concurrently with the uterotrophic assay.

-

Collect vaginal smears daily from the OVX animals.

-

Stain the smears and examine them microscopically for the presence of cornified epithelial cells.

-

A shift from a leukocytic to a cornified smear is indicative of estrogenic activity.

-

Regulatory Considerations and Qualification of Impurities

The presence and level of any impurity in a drug substance are strictly regulated by authorities such as the FDA and EMA, following ICH guidelines. [11][12][13]

| Guideline | Relevance to Estriol Impurity A |

|---|---|

| ICH Q3A(R2): Impurities in New Drug Substances | Provides thresholds for reporting, identification, and qualification of impurities. [13] |

| ICH Q3B(R2): Impurities in New Drug Products | Addresses impurities that are also degradation products in the final drug product. [13]|

Qualification is the process of acquiring and evaluating data that establishes the biological safety of an individual impurity or a given impurity profile at the level(s) specified. If the levels of Estriol Impurity A exceed the identification threshold, its pharmacological and toxicological effects must be evaluated. The studies outlined in this guide form the basis for such a qualification.

Conclusion and Future Directions

The pharmacological characterization of Estriol Impurity A is a necessary step in ensuring the quality and safety of estriol-containing drug products. While direct data is currently lacking, a systematic investigation based on its structural similarity to estriol provides a clear path forward. The phased approach detailed herein, from in vitro screening to in vivo assessment, will generate the necessary data to understand its estrogenic potential, determine if it poses any risk to patients, and satisfy regulatory requirements.

Future research should also consider the potential for Estriol Impurity A to act as an endocrine-disrupting chemical (EDC), given that many estrogenic compounds can have broader effects on the endocrine system. [14]A comprehensive understanding of its absorption, distribution, metabolism, and excretion (ADME) profile will also be crucial for a complete risk assessment.

References

-

Head, K. A. (1998). Estriol: safety and efficacy. Alternative Medicine Review, 3(2), 101-113. [Link]

-

Cleveland Clinic. (2022). Estriol. [Link]

-

IndiaMART. (n.d.). Estriol Impurity A - High Purity (98%) White Solid. [Link]

-

Pharmaoffer.com. (n.d.). Estriol API Suppliers. [Link]

-

Pharmaffiliates. (n.d.). Estriol-Impurities. [Link]

-

SynThink. (n.d.). Estriol EP Impurities & USP Related Compounds. [Link]

-

Tsiami, A. P., Gkotsis, G., & Tarlatzis, B. C. (2023). The Impact of Endocrine-Disrupting Chemicals on Embryonic Recurrent Implantation Failure: A Narrative Review. International Journal of Molecular Sciences, 24(15), 12239. [Link]

-

Wikipedia. (n.d.). Selective estrogen receptor modulator. [Link]

-

National Center for Biotechnology Information. (n.d.). Estriol. PubChem Compound Database. [Link]

-

Pharmaffiliates. (n.d.). Estriol - Impurity A. [Link]

-

Blair, R. M., Fang, H., Branham, W. S., Hass, B. S., Dial, S. L., Moland, C. L., ... & Sheehan, D. M. (2000). The estrogen receptor relative binding affinities of 188 natural and xenochemicals: structural diversity of ligands. Toxicological sciences, 54(1), 138-153. [Link]

-

Hai, D., Chen, Y., Chen, Y., & Gu, J. (2021). A native bacterial consortium degrades estriol in domestic sewage and activated sludge via the 4,5-seco pathway and requires estriol to retain its biodegradation phenotype. Applied and Environmental Microbiology, 87(17), e00814-21. [Link]

-

Jaroenporn, S., Malaivijitnond, S., Wattanasirmkit, K., Trisomboon, H., Watanabe, G., Taya, K., & Cherdshewasart, W. (2006). Simple, sensitive and reliable in vivo assays to evaluate the estrogenic activity of endocrine disruptors. Journal of reproduction and development, 52(5), 667-674. [Link]

-

U.S. Food and Drug Administration. (2008). Guidance for Industry: Q3A Impurities in New Drug Substances. [Link]

-

Zacharewski, T. R. (1997). In vitro bioassays for assessing estrogenic substances. Environmental science & technology, 31(3), 613-623. [Link]

-

Chen, Y. C., Chen, Y. L., & Gu, J. D. (2018). Estrogen degraders and estrogen degradation pathway identified in an activated sludge. Applied and environmental microbiology, 84(22), e01518-18. [Link]

-

van der Burg, B., van der Linden, S. C., Man, H. Y., Schoonen, W. G., & van Vugt, M. J. (2010). Comparison of in vitro and in vivo screening models for androgenic and estrogenic activities. Toxicological Sciences, 114(1), 134-145. [Link]

-

European Directorate for the Quality of Medicines & HealthCare. (2019). Impurity Control in the European Pharmacopoeia. [Link]

-

Pharmatest Services. (n.d.). In vitro assay, estrogenic activity. [Link]

-

European Medicines Agency. (2006). Q3B(R2) Impurities in New Drug Products. [Link]

-

Li, Y., Wang, Y., Zhang, Y., Li, Y., & Wang, Q. (2022). In Silico, In Vitro, and In Vivo Evaluation of the Developmental Toxicity, Estrogenic Activity, and Mutagenicity of Four Natural Phenolic Flavonoids at Low Exposure Levels. Journal of Agricultural and Food Chemistry, 70(6), 1876-1886. [Link]

-

Casey, F. X., Hakk, H., Simunek, J., & Larsen, G. L. (2004). Degradation and metabolite formation of estrogen conjugates in an agricultural soil. Environmental science & technology, 38(3), 740-746. [Link]

-

Routledge, E. J., & Sumpter, J. P. (1996). Estrogenic activity of surfactants and some of their degradation products assessed using a recombinant yeast screen. Environmental toxicology and chemistry, 15(3), 241-248. [Link]

-

ECA Academy. (2018). FDA´s final Guidance on Elemental Impurities in Drug Products. [Link]

-

U.S. Pharmacopeia. (n.d.). Elemental Impurities Updates. [Link]

-

Shelby, M. D., Newbold, R. R., Burow, M. E., & McLachlan, J. A. (1996). Assessing environmental chemicals for estrogenicity using a combination of in vitro and in vivo assays. Environmental health perspectives, 104(12), 1296-1300. [Link]

-

U.S. Food and Drug Administration. (2016). ANDAs: Impurities in Drug Products. [Link]

-

European Medicines Agency. (2022). Guideline on control of impurities of pharmacopoeial substances: compliance with the European Pharmacopoeia general monograph. [Link]

-

International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]

-

LabRoots. (2020, November 30). Clinical Applications of Estrogen Metabolism Genetic Testing [Video]. YouTube. [Link]

Sources

- 1. synthinkchemicals.com [synthinkchemicals.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. 9,11-二脱氢雌三醇 European Pharmacopoeia (EP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Assessing environmental chemicals for estrogenicity using a combination of in vitro and in vivo assays - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Quantitative comparisons of in vitro assays for estrogenic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Simple, sensitive and reliable in vivo assays to evaluate the estrogenic activity of endocrine disruptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. fda.gov [fda.gov]

- 12. ema.europa.eu [ema.europa.eu]

- 13. ICH Official web site : ICH [ich.org]

- 14. mdpi.com [mdpi.com]

Methodological & Application

Advanced HPLC Method for the Analysis of Estriol and EP Impurity A: A Guide for Pharmaceutical Quality Control

This comprehensive guide provides a detailed High-Performance Liquid Chromatography (HPLC) method for the robust analysis of Estriol and its critical process-related impurity, Estriol EP Impurity A. Designed for researchers, scientists, and drug development professionals, this document delves into the scientific rationale behind the method development, ensuring both technical accuracy and practical applicability in a quality control environment.

Introduction: The Importance of Impurity Profiling for Estriol

Estriol is a weak estrogenic hormone, primarily used in hormone replacement therapy.[1] Like all active pharmaceutical ingredients (APIs), its purity is paramount to ensure safety and efficacy. During the synthesis of Estriol, or upon its degradation, various impurities can arise. The European Pharmacopoeia (EP) lists several potential impurities, with Estriol EP Impurity A, chemically known as Estra-1,3,5(10),9(11)-tetraene-3,16α,17β-triol, being a key analyte to monitor.[2]

Impurity profiling by HPLC is a cornerstone of pharmaceutical quality control, providing the necessary precision and sensitivity to detect and quantify even trace amounts of related substances.[3] This application note outlines a validated HPLC method, drawing upon established pharmacopoeial principles and best practices for steroid analysis, to ensure reliable separation and quantitation of Estriol and Impurity A.

The Science of Separation: Method Development Insights

The development of a robust HPLC method for Estriol and its impurities hinges on understanding the physicochemical properties of the analytes. Both Estriol and Impurity A are structurally similar steroids, necessitating a chromatographic system with high resolving power.

Stationary Phase Selection: A reversed-phase C18 column is the workhorse for steroid analysis due to its hydrophobicity, which provides excellent retention and separation of these relatively non-polar molecules. The choice of a modern, end-capped C18 column with a high surface area and a small particle size (e.g., ≤ 5 µm) is critical for achieving the sharp peaks and high efficiency required for impurity analysis.

Mobile Phase Optimization: The mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, is a powerful tool for controlling retention and selectivity. Acetonitrile is often preferred for its lower viscosity and UV transparency. The ratio of organic to aqueous phase is adjusted to achieve optimal retention times, ensuring that the main component, Estriol, is well-retained but elutes within a reasonable timeframe, while also allowing for the separation of closely eluting impurities like Impurity A. The addition of a small amount of acid, such as formic acid or trifluoroacetic acid, can improve peak shape by suppressing the ionization of any acidic functional groups.

Detection Wavelength: The choice of UV detection wavelength is dictated by the chromophores present in the molecules. Estrogens possess a phenolic ring system that absorbs UV light. A wavelength of around 280 nm is commonly used for the detection of estrogens, providing a good balance of sensitivity and selectivity.[4] However, for broader impurity detection, a lower wavelength, such as 205 nm, may be employed, though this can be more susceptible to interference from mobile phase components.

Experimental Protocol: A Step-by-Step Guide

This protocol is based on established methods for the analysis of Estriol and its related compounds and is designed to meet the stringent requirements of pharmacopoeial testing.

Materials and Reagents

-

Estriol Reference Standard (EP or USP grade)

-

Estriol EP Impurity A Reference Standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade, filtered and degassed)

-

Formic acid (optional, for mobile phase modification)

Instrumentation

-

HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

-

Chromatographic data system (CDS) for data acquisition and processing.

Chromatographic Conditions

While the specific method from the European Pharmacopoeia monograph for Estriol (1203) is not publicly available, the following conditions are based on a combination of best practices and a detailed, validated method from the United States Pharmacopeia (USP) for Estriol and its organic impurities.[5]

| Parameter | Recommended Condition |

| Column | Octadecylsilyl silica gel for chromatography (C18), 4.6 mm x 250 mm, 5 µm particle size |

| Mobile Phase | A: WaterB: AcetonitrileGradient Elution Program: See Table Below |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 280 nm |

| Injection Volume | 20 µL |

Mobile Phase Gradient Program:

| Time (minutes) | Mobile Phase A (%) | Mobile Phase B (%) |

| 0 | 65 | 35 |

| 3 | 65 | 35 |

| 40 | 35 | 65 |

| 41 | 65 | 35 |

| 45 | 65 | 35 |

Solution Preparation

Diluent: A mixture of Methanol and Water (1:1 v/v) is a suitable diluent.

Standard Stock Solution (Estriol):

-

Accurately weigh approximately 20 mg of Estriol Reference Standard into a 100 mL volumetric flask.

-

Dissolve in 50 mL of Methanol and sonicate to ensure complete dissolution.

-

Dilute to volume with Water and mix well. This yields a concentration of approximately 200 µg/mL.

Impurity A Stock Solution:

-

Accurately weigh approximately 5 mg of Estriol EP Impurity A Reference Standard into a 50 mL volumetric flask.

-

Dissolve in Methanol and dilute to volume. This yields a concentration of approximately 100 µg/mL.

System Suitability Solution:

-

Prepare a solution containing approximately 100 µg/mL of Estriol and 5 µg/mL of Estriol EP Impurity A in the Diluent. This solution is used to verify the performance of the chromatographic system.

Sample Solution:

-

Accurately weigh a quantity of the Estriol sample to be tested to prepare a solution with a nominal concentration of 400 µg/mL in the Diluent.[6]

-

Initially dissolve the sample in Methanol (approximately 50% of the final volume) with the aid of sonication, then dilute to the final volume with Water.[6]

Experimental Workflow Diagram

Caption: Workflow for the HPLC analysis of Estriol and Impurity A.

System Suitability: Ensuring Method Validity

Before proceeding with sample analysis, it is crucial to verify that the chromatographic system is performing adequately. This is achieved through a series of system suitability tests.

| Parameter | Acceptance Criteria | Rationale |

| Resolution (Rs) | The resolution between the Estriol and Impurity A peaks should be not less than 1.5. | Ensures baseline separation of the two closely eluting compounds, allowing for accurate integration and quantification. |

| Tailing Factor (Tf) | The tailing factor for the Estriol peak should be not more than 2.0. | A symmetrical peak shape is essential for accurate peak integration. Tailing can indicate column degradation or secondary interactions. |

| Relative Standard Deviation (RSD) | The RSD for replicate injections of the Estriol standard solution should be not more than 2.0%. | Demonstrates the precision of the analytical system. |

| Peak-to-Valley Ratio (p/v) | For the resolution between Impurity A and Estriol, a peak-to-valley ratio of at least 5.0 is often a requirement in European Pharmacopoeia methods. | This is a critical parameter when peaks are not fully baseline resolved, ensuring that the impurity peak can be accurately quantified. |

Data Analysis and Calculations

The amount of Impurity A in the sample is calculated by comparing the peak area of Impurity A in the sample chromatogram to the peak area of the Estriol standard. The use of a correction factor may be necessary if the response of the impurity differs significantly from that of the main component.

Calculation:

Where:

-

Area_ImpA_Sample: Peak area of Impurity A in the sample solution.

-

Area_Estriol_Std: Peak area of Estriol in the standard solution.

-

Conc_Estriol_Std: Concentration of Estriol in the standard solution (µg/mL).

-

Conc_Sample: Concentration of the Estriol sample in the sample solution (µg/mL).

-

RRF: Relative Response Factor of Impurity A (if different from 1.0).

Conclusion: A Robust Method for Quality Assurance

This application note provides a comprehensive and scientifically sound HPLC method for the analysis of Estriol and its critical impurity, Estriol EP Impurity A. By understanding the principles behind the method and adhering to the detailed protocol and system suitability criteria, researchers and quality control analysts can confidently ensure the purity and quality of Estriol, contributing to the overall safety and efficacy of pharmaceutical products.

References

-

Merck. ESTRIOL EUROPEAN PHARMACOPOEIA | E1680000 | MERCK THIRD PARTY | SLS. SLS. Accessed February 7, 2026. [Link]

-

PubChem. Estriol. National Center for Biotechnology Information. Accessed February 7, 2026. [Link]

-

USP. Estriol - Definition, Identification, Assay. USP-NF. Accessed February 7, 2026. [Link]

- Yilmaz, B. GC-MS and HPLC Methods for Determination of Estriol Hormone in Pharmaceutical Preparations. Austin J Anal Pharm Chem. 2015; 2(5): 1054.

- IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. Pharmaceuticals. Volume 100 A. A review of human carcinogens. IARC Monogr Eval Carcinog Risks Hum. 2012;100(Pt A):1-431.

-

European Directorate for the Quality of Medicines & HealthCare (EDQM). Impurity Control in the European Pharmacopoeia. EDQM. Accessed February 7, 2026. [Link]

-

European Directorate for the Quality of Medicines & HealthCare (EDQM). Estriol CRS. EDQM. Accessed February 7, 2026. [Link]

-

Macherey-Nagel. Drug analysis according to pharmacopoeia. Macherey-Nagel. Accessed February 7, 2026. [Link]

- USP. USP Monographs: Estriol. USP29-NF24.

-

European Directorate for the Quality of Medicines & HealthCare (EDQM). European Pharmacopoeia (Ph. Eur.). EDQM. Accessed February 7, 2026. [Link]

-

USP-NF. Estriol. USP-NF. Accessed February 7, 2026. [Link]

- Finsgar, M., & Krizman, M. (2019). Chromatographic Conditions for the Official Ph. Eur. Method. In High-Performance Liquid Chromatography in Pesticide Residue Analysis. InTech.

-

European Directorate for the Quality of Medicines & HealthCare (EDQM). Guideline on control of impurities of pharmacopoeial substances: compliance with the European Pharmacopoeia general monograph &q. EDQM. Accessed February 7, 2026. [Link]

Sources

- 1. Estriol | C18H24O3 | CID 5756 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. synthinkchemicals.com [synthinkchemicals.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Drug analysis according to pharmacopoeia | MACHEREY-NAGEL [mn-net.com]

- 5. trungtamthuoc.com [trungtamthuoc.com]

- 6. Estriol - Definition, Identification, Assay - USP 2025 [trungtamthuoc.com]

Application Note: A Robust Protocol for the Chromatographic Separation of 9,11-Didehydrooestriol from Estriol

For: Researchers, scientists, and drug development professionals.

Introduction

Estriol, a significant estrogenic hormone, is a key analyte in various pharmaceutical and clinical contexts. A critical aspect of its quality control is the identification and quantification of related impurities. Among these is 9,11-Didehydrooestriol, also known as Estriol EP Impurity A, a structurally similar compound that can arise during synthesis or degradation. The close structural resemblance between Estriol and its 9,11-didehydro derivative presents a significant analytical challenge. This application note provides a detailed, field-proven protocol for the effective separation of this compound from Estriol using High-Performance Liquid Chromatography (HPLC). The methodology herein is designed to be both robust and reliable, ensuring the high fidelity required in research and quality control environments.

The fundamental principle underpinning this separation lies in the subtle yet significant difference in polarity between the two molecules. Estriol possesses a saturated C-ring, whereas this compound features a double bond between the 9th and 11th carbon atoms. This additional unsaturation reduces the polarity of the molecule, allowing for its differential retention on a reversed-phase HPLC column.

Chemical Structures and Properties

A clear understanding of the molecular characteristics of both the analyte of interest and its impurity is paramount for the development of a successful separation protocol.

| Compound | Chemical Structure | Molecular Formula | Molecular Weight ( g/mol ) | Key Differentiating Feature |

| Estriol | [Insert Image of Estriol Structure] | C₁₈H₂₄O₃ | 288.38 | Saturated C-ring |

| This compound | [Insert Image of this compound Structure] | C₁₈H₂₂O₃ | 286.37 | Double bond at C9-C11 |

Data sourced from Simson Pharma Limited and PubChem.

Chromatographic Separation Protocol

This protocol is centered around a reversed-phase HPLC method, a powerful technique for separating compounds based on their hydrophobicity.[1] The non-polar stationary phase interacts more strongly with the less polar this compound, leading to a longer retention time compared to the more polar Estriol.

Instrumentation and Materials

-

HPLC System: A system equipped with a gradient pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.

-

Chromatography Data System (CDS): For instrument control, data acquisition, and processing.

-

Analytical Column: A C18 column (e.g., 150 mm x 4.6 mm, 3 µm particle size) is recommended for its proven efficacy in separating steroid impurities.[2][3]

-

Solvents: HPLC grade acetonitrile and water.

-

Reference Standards: Certified reference standards for Estriol and this compound.

Sample and Mobile Phase Preparation

-

Standard Solution Preparation:

-

Accurately weigh and dissolve the reference standards of Estriol and this compound in a suitable solvent, such as methanol or acetonitrile, to prepare individual stock solutions of approximately 1 mg/mL.

-

From the stock solutions, prepare a mixed standard solution containing both compounds at a concentration suitable for analysis (e.g., 0.1 mg/mL of Estriol and a lower concentration of this compound to mimic impurity levels).

-

-

Sample Solution Preparation:

-

Dissolve the sample containing Estriol and the potential impurity in the mobile phase at a known concentration.

-

-

Mobile Phase Preparation:

-